molecular formula C7H5BrN2O B15055722 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile

Cat. No.: B15055722
M. Wt: 213.03 g/mol
InChI Key: RYWZANHROAZQCT-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a brominated heteroaromatic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . Its structure features a pyridine ring substituted with a bromo group, a hydroxyl group, and an acetonitrile side chain, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research. This compound is classified as a brominated hydroxypyridine-acetonitrile derivative. The presence of multiple functional groups, including the bromine atom and the nitrile group, makes it a valuable building block for constructing more complex molecules through various cross-coupling and cyclization reactions . Acetonitrile derivatives are frequently employed in the synthesis of diverse pharmacologically active structures, such as quinoline-based compounds investigated for their biological properties . The product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-(2-bromo-5-hydroxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H5BrN2O/c8-7-5(1-2-9)3-6(11)4-10-7/h3-4,11H,1H2

InChI Key

RYWZANHROAZQCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CC#N)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile. The process begins with the reaction of 2-bromopyridine with a suitable base, such as sodium hydroxide, in an organic solvent like acetonitrile. This reaction forms 2-(5-bromo-2-pyridyl)acetone, which is then further reacted with acetonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form different functional groups .

Scientific Research Applications

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The hydroxyl and nitrile groups play crucial roles in these interactions, allowing the compound to participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile with analogs based on substitution patterns, synthetic routes, and electronic properties.

Substitution Patterns and Reactivity

  • Bromine Position: Bromine at position 2 (target compound) vs. position 6 (6-bromo-3-pyridineacetonitrile) alters electronic effects.
  • Hydroxyl Group : The 5-OH group in the target compound introduces hydrogen-bonding capability, absent in 6-bromo-3-pyridineacetonitrile. This could enhance solubility in polar solvents or influence crystallization behavior.
  • Nitrile Placement : The 3-CH₂CN group in the target compound contrasts with coumarin-based nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile), where the nitrile is part of a larger conjugated system. DFT studies on coumarin analogs show HOMO/LUMO localization on the aromatic core, suggesting similar electron density distribution in pyridine-based nitriles .

Electronic and Structural Insights

  • HOMO-LUMO Analysis : In coumarin analogs, HOMO/LUMO orbitals are localized on the chromene ring, with minimal contribution from the nitrile group. By analogy, the target compound’s HOMO/LUMO may reside on the pyridine ring, modulated by electron-withdrawing Br and OH groups .
  • Related bromopyridines (e.g., 3-acetyl-5-bromopyridine) are often characterized via NMR and IR, as seen in and .

Biological Activity

2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H5BrN2O\text{C}_7\text{H}_5\text{BrN}_2\text{O}

This compound features a brominated pyridine ring with a hydroxyl group and an acetonitrile side chain, which may influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit viral endonucleases, which are crucial for viral replication. For instance, certain aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones demonstrated significant inhibitory activity against influenza A virus (IAV) endonuclease, with IC50 values as low as 7 nM for established inhibitors .
  • Antimicrobial Activity : The presence of hydroxyl and halogen substituents in pyridine derivatives has been associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could suggest a similar potential for this compound .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the substituents on the pyridine ring significantly affect biological activity. For example:

CompoundSubstituentIC50 (μM)
1p-Cyanophenyl7
2p-Tetrazoyl<1
3p-Fluorophenyl1

These findings indicate that the introduction of electron-withdrawing groups can enhance inhibitory potency against specific enzymes .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Inhibition of IAV Endonuclease :
    • A study demonstrated that various hydroxypyridine derivatives inhibited IAV endonuclease with varying potencies. The introduction of different substituents at the 5-position significantly influenced their IC50 values, suggesting that similar modifications could be explored for this compound .
  • Antimicrobial Efficacy :
    • The antimicrobial properties of related compounds were assessed against multiple bacterial strains. Compounds with similar structural motifs showed MIC values ranging from 2–64 μg/mL, indicating potential efficacy against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Bromo-5-hydroxypyridin-3-yl)acetonitrile?

A common approach involves functionalizing brominated pyridine precursors via nucleophilic substitution or coupling reactions. For example, acetonitrile groups can be introduced using cyanoethylation under basic conditions. A related method employs sodium carbonate in acetonitrile/water mixtures to facilitate reactions with brominated intermediates, as seen in similar pyridine derivatives . Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural determination. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used . For non-crystalline samples:

  • 1^1H NMR: Expect aromatic protons at δ 7.5–8.5 ppm (pyridine ring) and a singlet for the acetonitrile proton (δ ~3.5–4.0 ppm).
  • IR: Strong absorption at ~2240 cm1^{-1} (C≡N stretch).

Q. What solvents and conditions stabilize this compound during storage?

The compound is hygroscopic and light-sensitive. Store under inert gas (N2_2/Ar) at –20°C in amber vials. Use anhydrous acetonitrile or DMSO for dissolution, as water may hydrolyze the nitrile group .

Advanced Research Questions

Q. How can conflicting 1^11H NMR data (e.g., unexpected splitting) be resolved?

Contradictions may arise from tautomerism (hydroxy ↔ keto forms) or dynamic effects. Strategies include:

  • Variable-temperature NMR to identify exchange broadening.
  • DFT calculations (e.g., Gaussian or ORCA) to predict dominant tautomers .
  • Deuterium exchange experiments to confirm labile protons.

Q. What methodologies optimize regioselectivity in further functionalization?

The bromine atom at position 2 and the hydroxyl group at position 5 direct electrophilic substitution. For cross-coupling (e.g., Suzuki-Miyaura):

  • Use Pd(PPh3_3)4_4/K2_2CO3_3 in acetonitrile/water (3:1) at 80°C for aryl boronic acids .
  • Protect the hydroxyl group with TBSCl to prevent side reactions.

Q. How to address low yields in crystallization attempts?

Poor crystallization may result from conformational flexibility. Solutions:

  • Screen solvents (e.g., acetonitrile/ethyl acetate mixtures) using high-throughput platforms.
  • Add seeding crystals or employ slow evaporation.
  • Use SHELX utilities for refining partial occupancy/disorder .

Methodological Tables

Q. Table 1: Typical 1^1H NMR Shifts (δ, ppm)

Proton EnvironmentChemical ShiftReference
Pyridine H-48.2–8.4
Acetonitrile (-CH2_2-CN)3.6–3.8
Hydroxyl (-OH)5.5–6.0*
*Exchange broadened, solvent-dependent.

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Solvent PolarityAcetonitrile/WaterMaximizes solubility of intermediates
Temperature70–90°CBalances kinetics/thermodynamics
Catalyst Loading5 mol% PdReduces side reactions

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